

Spectroscopic Characterization of 2-Morpholinoacetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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This technical guide provides an in-depth overview of the spectroscopic data available for **2-Morpholinoacetaldehyde**, a key intermediate in various synthetic applications. Due to the limited availability of detailed public data for the free aldehyde, this document focuses on the more stable hydrochloride salt, **2-Morpholinoacetaldehyde** hydrochloride. The guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for **2-Morpholinoacetaldehyde** hydrochloride. It is important to note that a complete, detailed experimental dataset, including multiplicity and coupling constants for ^1H NMR and a full peak list for ^{13}C NMR, is not readily available in the public domain. The data presented here is compiled from available safety data sheets and chemical supplier information.

^1H NMR Data for 2-Morpholinoacetaldehyde Hydrochloride

Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Protons	Multiplicity	Integration	Coupling Constant (J) Hz
9.65	Aldehyde (-CHO)	Not Specified	1H	Not Specified
3.72 – 3.55	Morpholine ring (-CH ₂ -O-CH ₂ - and -CH ₂ -N- CH ₂ -)	Not Specified	8H	Not Specified

Note: The broad range for the morpholine protons suggests complex overlapping signals, which would require higher resolution spectroscopy for detailed assignment.

¹³C NMR Data for 2-Morpholinoacetaldehyde Hydrochloride

No experimental ¹³C NMR data for **2-Morpholinoacetaldehyde** or its hydrochloride salt has been found in publicly accessible databases at the time of this report.

Infrared (IR) Spectroscopy Data for 2-Morpholinoacetaldehyde Hydrochloride

Frequency (cm ⁻¹)	Functional Group	Description
1720	C=O	Aldehyde carbonyl stretch[1]
2800 - 3000	C-H	C-H stretching vibrations of the morpholine ring and the alkyl chain[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a small organic molecule like **2-Morpholinoacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Morpholinoacetaldehyde** hydrochloride
- Deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Morpholinoacetaldehyde** hydrochloride for ^1H NMR (or 20-50 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, acquisition time, relaxation delay).
- Acquire the spectrum.

• Data Processing:

- Apply Fourier transformation to the raw data.
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

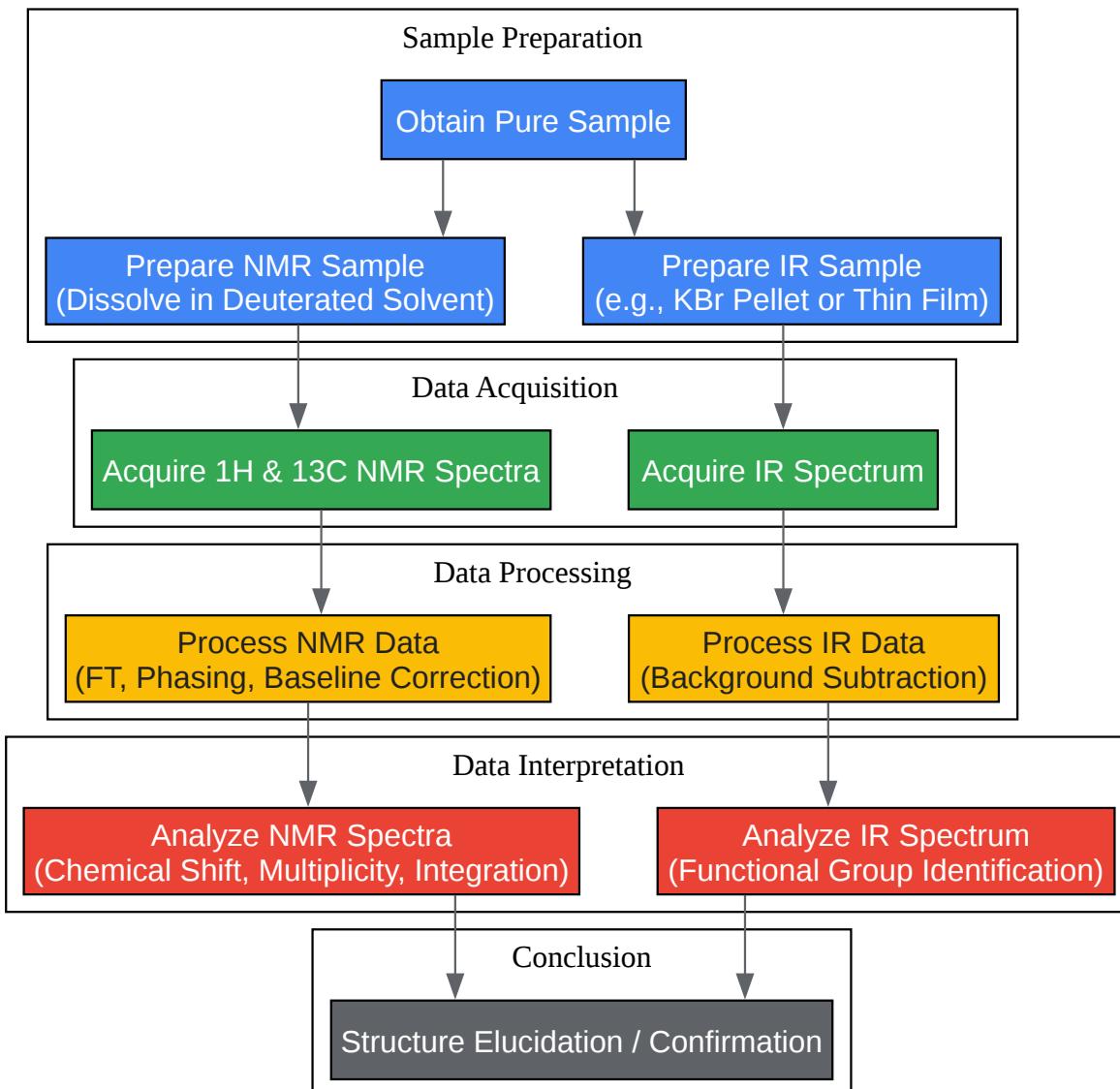
- **2-Morpholinoacetaldehyde hydrochloride**
- Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.
- Agate mortar and pestle
- Pellet press
- Salt plates (e.g., NaCl or KBr) for liquid films.

Procedure (for solid samples using KBr pellet method):

- Sample Preparation:
 - Place a small amount of dry KBr powder into an agate mortar.
 - Add a very small amount (1-2 mg) of **2-Morpholinoacetaldehyde** hydrochloride.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the frequencies of these bands to specific functional groups using a correlation chart.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Morpholinoacetaldehyde hydrochloride (1172495-88-3) for sale [vulcanchem.com]
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